molecular formula C11H8N2OS B6176113 3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 75459-58-4

3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B6176113
CAS No.: 75459-58-4
M. Wt: 216.3
InChI Key:
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Description

3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a complex organic compound featuring a diverse range of functionalities such as a nitrile group, an oxo group, and a methylsulfanyl group. These functional groups suggest significant reactivity and potential for various applications in different scientific fields, such as organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from simpler precursors. One common route begins with the formation of the isoquinoline skeleton through Bischler-Napieralski cyclization, followed by the introduction of the nitrile and oxo groups using cyanation and oxidation reactions respectively. The methylsulfanyl group is often introduced via nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound would require careful optimization of the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants and catalysts.

Types of Reactions:

  • Oxidation: It can undergo oxidation, particularly at the methylsulfanyl group, which can be transformed into a sulfoxide or sulfone under appropriate conditions.

  • Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminium hydride.

  • Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at various positions, especially where functional groups are present.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the methylsulfanyl group.

  • Reduction: Lithium aluminium hydride for reducing the nitrile group.

  • Substitution: Using strong nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products: The major products vary based on the type of reaction but can include sulfoxides, sulfones, amines, and various substituted isoquinoline derivatives.

Scientific Research Applications

3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has numerous applications:

  • Chemistry: Used as an intermediate in organic synthesis to develop more complex molecules.

  • Biology: Studied for its interaction with biological macromolecules.

  • Medicine: Explored for potential therapeutic properties due to its ability to interact with various biological targets.

  • Industry: Used in the development of dyes, pigments, and advanced materials due to its structural diversity.

Mechanism of Action

The compound's effects are mediated through its interaction with various molecular targets, including enzymes and receptors. The nitrile and oxo groups allow it to form strong hydrogen bonds, while the methylsulfanyl group adds to its reactivity and ability to undergo further chemical transformations. This makes it a versatile agent in biochemical pathways, modulating enzyme activities and receptor-ligand interactions.

Comparison with Similar Compounds

Compared to other isoquinoline derivatives, 3-(methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the presence of its specific functional groups:

  • Nitrile-containing compounds: Such as 1-cyanoisoquinoline. The presence of a nitrile group increases its potential for forming diverse reaction products.

  • Oxo-containing compounds: Such as isoquinoline-1,4-dione, which shows different reactivity due to the presence of multiple oxo groups.

  • Methylsulfanyl-containing compounds: Such as 1-(methylthio)isoquinoline, which is less reactive in certain conditions compared to this compound.

This compound stands out due to its balanced combination of these functional groups, offering unique reactivity patterns and applications.

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Properties

CAS No.

75459-58-4

Molecular Formula

C11H8N2OS

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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